molecular formula C18H26O11 B114607 Secoxyloganin methyl ester CAS No. 74713-15-8

Secoxyloganin methyl ester

Cat. No.: B114607
CAS No.: 74713-15-8
M. Wt: 418.4 g/mol
InChI Key: MPCHHOVJEMEKKG-VPNMNMBESA-N
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Biochemical Analysis

Biochemical Properties

Secoxyloganin methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of oleoside-type secoiridoids . The nature of these interactions is often through binding or inhibition, affecting the function and activity of these biomolecules .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-inflammatory, vasoconstriction, antiviral, antitumor, and antibacterial activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the biosynthesis of oleoside-type secoiridoids, starting from 7-deoxyloganic acid which is catalyzed by various enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors within these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Secoxyloganin methyl ester can be synthesized through several routes. One common method involves the hydroxylation of 7-deoxyloganic acid, catalyzed by enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, oleoside methyl ester synthase, and secoxyloganin synthase . This process produces oleoside-11-methyl ester, which can be further transformed into this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. The compound is often stored under inert gas (nitrogen or argon) at low temperatures (2–8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Secoxyloganin methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Secoxyloganin methyl ester is unique among secoiridoid glycosides due to its specific biological activities and chemical structure. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCHHOVJEMEKKG-VPNMNMBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secoxyloganin methyl ester
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Secoxyloganin methyl ester
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Secoxyloganin methyl ester
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Secoxyloganin methyl ester
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Secoxyloganin methyl ester
Reactant of Route 6
Secoxyloganin methyl ester

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